molecular formula C24H16N4O4 B3888858 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No.: B3888858
M. Wt: 424.4 g/mol
InChI Key: UYDMCGBLOBCSQV-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . The nitrophenyl group is a functional group consisting of a phenyl group, which is essentially a benzene ring, and a nitro group (-NO2). Furamide is a type of organic compound that contains a furan ring and an amide group .


Molecular Structure Analysis

The benzimidazole component of the molecule is a bicyclic heteroarene, meaning it consists of two connected aromatic rings, one of which contains a nitrogen atom . The nitrophenyl group is a benzene ring with a nitro group attached, and the furamide portion of the molecule contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and an amide group .


Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution . Nitrophenyl compounds can participate in reduction reactions, where the nitro group is reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. In general, benzimidazoles are relatively stable compounds. They are resistant to oxidation and reduction, and they have a high melting point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzimidazole derivatives are known to have biological activity and are used in medicine for their antifungal, antiviral, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide” would require proper safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

The study of benzimidazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually synthesizing new benzimidazole derivatives and evaluating their biological activity . The nitrophenyl group is also of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c29-24(22-13-12-21(32-22)16-4-3-5-18(14-16)28(30)31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-14H,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDMCGBLOBCSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 6
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide

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